3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide
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Overview
Description
3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, dihydroisoquinoline, oxoethoxy, and benzenesulfonamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This can be achieved through the Castagnoli–Cushman reaction, which involves the condensation of an imine with a cyclic anhydride
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into hydrophobic pockets of proteins, disrupting their normal function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of the enzyme aldo-keto reductase AKR1C3 and has been studied for its potential in treating breast and prostate cancer.
3,4-dihydroisoquinolin-1(2H)-one derivatives: These derivatives have shown significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-chloro-4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O5S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-chloro-4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O5S/c1-27-11-9-22-29(25,26)17-6-7-19(18(21)12-17)28-14-20(24)23-10-8-15-4-2-3-5-16(15)13-23/h2-7,12,22H,8-11,13-14H2,1H3 |
InChI Key |
AZGUHJRCEMXXHA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)Cl |
Origin of Product |
United States |
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